Methyl 2,4-diaminobutanoate
Description
Significance of Methyl 2,4-diaminobutanoate as a Multifunctional Chemical Scaffold
The importance of this compound in chemical research lies in its function as a versatile multifunctional scaffold. evitachem.com The presence of two distinct amino groups and a carboxyl group (in the form of a methyl ester) on a four-carbon chain allows for a wide range of chemical modifications and makes it a valuable building block for more complex molecules. evitachem.commdpi.com
The primary amino groups at the C2 and C4 positions are nucleophilic and can readily participate in various chemical reactions. evitachem.com These include:
Peptide Bond Formation: The amino groups can form peptide bonds, making the compound a critical component in the synthesis of peptides with potential biological activities. evitachem.comchemimpex.com
Acylation: The amines can react with acyl chlorides to produce amides. evitachem.com
Alkylation: The compound can undergo reactions with alkyl halides to form substituted derivatives. evitachem.com
Condensation Reactions: It can react with carbonyl compounds to form imines and related structures. evitachem.com
This reactivity makes this compound a key intermediate in several areas of research and development. In pharmaceutical development, it is used in the synthesis of agents targeting neurological disorders. evitachem.com For biochemical research, it serves as a substrate for studying enzymes involved in metabolic pathways like protein synthesis. evitachem.com In synthetic chemistry, its role as a versatile building block is paramount for constructing complex organic molecules. evitachem.com
Table 1: Research Applications of this compound
| Field of Application | Specific Use | Reference |
|---|---|---|
| Peptide Synthesis | Serves as a building block for creating peptides with potential biological functions. | evitachem.combiosynth.com |
| Pharmaceutical Development | Used as an intermediate in the synthesis of pharmaceutical agents, particularly for neurological disorders. | evitachem.com |
| Biochemical Research | Acts as a substrate for enzyme studies and applications in metabolic engineering. | evitachem.com |
| Synthetic Organic Chemistry | Functions as a versatile scaffold for the synthesis of complex organic molecules. | evitachem.com |
Historical Context of 2,4-Diaminobutanoate Derivatives in Synthetic Chemistry
The parent compound, 2,4-diaminobutanoic acid (DABA), is a non-proteinogenic amino acid with a notable history. google.com It was first identified in the acid hydrolysates of polymyxin (B74138) antibiotics in 1948. researchgate.net Subsequently, it was discovered in natural sources such as the seeds of leguminous plants and the cell walls of certain bacteria. google.comresearchgate.net
Early synthetic routes to 2,4-diaminobutanoic acid and its derivatives were often challenging, characterized by low yields and harsh reaction conditions. google.com One of the initial methods involved the synthesis from glutamic acid. oregonstate.edu Another approach started from butyrolactone, where the lactone ring was opened and aminated. cdnsciencepub.com For instance, the condensation of potassium phthalimide (B116566) with 2-bromo-4-butyrolactone, followed by hydrolysis, yielded 2,4-diaminobutyric acid dihydrochloride. cdnsciencepub.com Other early methods included the application of the Schmidt reaction to α-amino-dicarboxylic acids. oregonstate.edu
Over time, more refined synthetic strategies were developed to improve efficiency and yield. These modern methods often employ protecting groups to selectively react with the different functional sites of the molecule. google.comresearchgate.net For example, a six-step synthesis starting from homoserine involves the protection of the amino and carboxyl groups, followed by a series of reactions including a Mitsunobu reaction to introduce a phthalimido group, and subsequent deprotection steps. google.com Another efficient method involves the reaction of (S)-glutamine derivatives with iodosobenzene (B1197198) diacetate to produce selectively protected (S)-2,4-diaminobutanoic acids in good yields. researchgate.net These advancements have made DABA derivatives, including this compound, more accessible for their wide-ranging applications in medicinal chemistry and bioconjugation. chemimpex.comgoogle.com
Table 2: Evolution of Synthesis Methods for 2,4-Diaminobutanoate Derivatives
| Starting Material | Key Reagents/Reactions | Outcome/Challenge | Reference |
|---|---|---|---|
| Glutamic Acid | Schmidt reaction | Preparation of basic amino acids; low yield (<20%). | oregonstate.edu |
| Butyrolactone | Potassium phthalimide, 2-bromo-4-butyrolactone, hydrolysis | "Excellent yield" of 2,4-diaminobutyric acid dihydrochloride. | cdnsciencepub.com |
| L-Glutamine derivatives | Iodosobenzene diacetate | Efficient synthesis of selectively protected (S)-2,4-diaminobutanoic acids. | researchgate.net |
| Homoserine | Protecting groups, Mitsunobu reaction, deprotection | Higher reaction yield, milder conditions, intermediates are useful. | google.com |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,4-diaminobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-9-5(8)4(7)2-3-6/h4H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFJEMDAQUMOKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2,4 Diaminobutanoate and Its Precursors
Chemical Synthesis Approaches to 2,4-Diaminobutanoic Acid and its Esters
The chemical synthesis of 2,4-diaminobutanoic acid (DABA) and its esters, such as methyl 2,4-diaminobutanoate, requires careful strategic planning to manage the multiple reactive functional groups within the molecule.
Stereoselective Synthesis Strategies for this compound
Achieving stereochemical control is paramount in the synthesis of DABA derivatives, as the biological activity of chiral molecules is often dependent on their specific configuration. Stereoselective syntheses typically start from a chiral precursor to ensure the desired stereochemistry in the final product.
One common strategy involves using natural amino acids as starting materials. For instance, a synthesis method for 2,4-diaminobutyric acid derivatives uses homoserine as the initial substrate. google.com By starting with a specific enantiomer of homoserine (e.g., L-homoserine), the stereocenter at the C2 position is pre-determined. Subsequent reactions to introduce the second amino group at the C4 position are designed to proceed with high stereoselectivity, thus yielding a product with a defined three-dimensional structure. The synthesis of related amino-sugar compounds also employs stereospecific steps, such as the radical-based introduction of deuterium (B1214612) to create a specific stereoisomer, which can be converted through multiple steps into the desired amino-functionalized product. nih.gov
Convergent and Divergent Synthesis Pathways for Diaminobutanoic Acid Derivatives
Both convergent and divergent strategies can be applied to the synthesis of DABA derivatives, each offering distinct advantages.
Divergent Synthesis: This approach is particularly useful for creating a library of related compounds from a common intermediate. wikipedia.org A divergent synthesis of DABA derivatives would begin with a core molecule, such as a suitably protected form of this compound. From this central structure, successive reactions would add different chemical moieties to one or both of the amino groups or the ester, quickly generating a diverse range of new molecules for screening and other applications. wikipedia.org This method allows for the rapid exploration of structure-activity relationships.
Application of Protecting Group Chemistry in this compound Synthesis
The presence of two amino groups and a carboxylic acid (or its ester) makes protecting group chemistry essential in the synthesis of this compound. neliti.com Protecting groups are used to temporarily mask the reactive functional groups to prevent unwanted side reactions during synthesis. jocpr.com
An effective synthesis requires an orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions without affecting the others. neliti.com For DABA, this allows for the selective modification of the α-amino group (at C2) versus the γ-amino group (at C4).
A published synthetic route starting from homoserine illustrates this principle:
The α-amino group is protected with a tert-butyloxycarbonyl (Boc) group. google.com
The carboxylic acid is protected, for example, as a benzyl (B1604629) ester.
The hydroxyl group at the C4 position is converted to an amino group, which is then protected with a phthaloyl (Pht) group via a Mitsunobu reaction. google.com
The Boc group is acid-labile, the phthaloyl group can be removed with hydrazine, and a benzyl ester can be cleaved by hydrogenolysis. This orthogonality allows for precise, stepwise modifications to the molecule. creative-peptides.combiosynth.com
| Protecting Group | Abbreviation | Functional Group Protected | Common Cleavage Conditions |
|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | Amine | Acidic conditions (e.g., Trifluoroacetic Acid) creative-peptides.com |
| Fluorenylmethyloxycarbonyl | Fmoc | Amine | Basic conditions (e.g., Piperidine) neliti.comcreative-peptides.com |
| Benzyloxycarbonyl | Cbz or Z | Amine | Hydrogenolysis (H₂, Pd/C) |
| Phthaloyl | Pht | Amine | Hydrazine google.com |
| Benzyl Ester | Bn | Carboxylic Acid | Hydrogenolysis (H₂, Pd/C) |
| tert-Butyl Ester | tBu | Carboxylic Acid | Acidic conditions creative-peptides.com |
Biosynthetic Pathways of 2,4-Diaminobutanoate in Biological Systems
In nature, 2,4-diaminobutanoate is synthesized by various organisms, particularly bacteria, where it often serves as a precursor to other important metabolites. bgsu.edu
Enzymatic Routes for 2,4-Diaminobutanoate Formation in Prokaryotes and Eukaryotes
The primary and best-characterized enzymatic route to L-2,4-diaminobutanoate is a key step in the biosynthesis of the compatible solute ectoine (B1671093). nih.gov This pathway is prevalent in many prokaryotes, especially halophilic (salt-loving) bacteria, as a protective mechanism against osmotic stress. nih.gov
The core reaction involves the conversion of L-aspartate 4-semialdehyde into L-2,4-diaminobutanoate. This transformation is a transamination reaction, catalyzed by the enzyme L-2,4-diaminobutyrate:2-ketoglutarate 4-aminotransferase. nih.gov Following its formation, the L-2,4-diaminobutanoate is typically acetylated by diaminobutyrate acetyltransferase (EctA) to yield N-γ-acetyl-L-2,4-diaminobutyrate, the direct precursor to ectoine. nih.gov
While this pathway is well-established in bacteria like Acinetobacter baumannii and Rhizobium leguminosarum, other routes may exist. nih.govnih.gov In some cyanobacteria, the biosynthesis of 2,4-DAB may be linked to the production of siderophores (iron-chelating compounds) and polyamines, suggesting multiple roles and potential pathways for its formation in different organisms. bgsu.eduresearchgate.net The biosynthesis of D-2,4-diaminobutyric acid for homopolymer synthesis in Streptoalloteichus hindustanus involves a PLP-independent racemase that converts the L-isomer to the D-isomer. frontiersin.org
Characterization of Aminotransferases and Decarboxylases Involved in 2,4-Diaminobutanoate Biosynthesis
Two key enzyme classes, aminotransferases and decarboxylases, play crucial roles in the biosynthesis and subsequent metabolism of 2,4-diaminobutanoate.
Aminotransferases: The enzyme responsible for the primary synthesis of L-2,4-diaminobutanoate is Diaminobutyrate—2-oxoglutarate transaminase (EC 2.6.1.76), also known as EctB. wikipedia.orguniprot.org It is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible transfer of an amino group. nih.govgenome.jp
The reaction is as follows: L-aspartate 4-semialdehyde + L-glutamate ⇌ L-2,4-diaminobutanoate + 2-oxoglutarate wikipedia.org
This enzyme belongs to the family of transaminases and is central to nitrogen metabolism, linking the metabolism of aspartate and glutamate (B1630785) to the production of DABA. wikipedia.orgnih.gov In Acinetobacter baumannii, the gene for this enzyme (dat) is located upstream of the gene for diaminobutyrate decarboxylase, indicating a coordinated functional relationship. nih.gov
| Enzyme Property | Characteristic |
|---|---|
| Systematic Name | L-2,4-diaminobutanoate:2-oxoglutarate 4-aminotransferase wikipedia.org |
| Common Names | DABA aminotransferase, EctB, DAB aminotransferase wikipedia.orguniprot.org |
| EC Number | 2.6.1.76 uniprot.orggenome.jp |
| Cofactor | Pyridoxal-5'-phosphate (PLP) genome.jp |
| Substrates | L-2,4-diaminobutanoate, 2-oxoglutarate wikipedia.org |
| Products | L-aspartate 4-semialdehyde, L-glutamate wikipedia.org |
| Biological Role | First step in ectoine biosynthesis from L-aspartate 4-semialdehyde nih.govgenome.jp |
Decarboxylases: In some bacteria, L-2,4-diaminobutanoate can be further metabolized by a decarboxylase. L-2,4-diaminobutyrate decarboxylase (EC 4.1.1.86) has been identified in strains of Acinetobacter. nih.gov This enzyme catalyzes the removal of the carboxyl group from L-2,4-diaminobutanoate to produce 1,3-diaminopropane (B46017), a polyamine. nih.govnih.gov
The reaction is: L-2,4-diaminobutanoate → 1,3-diaminopropane + CO₂
Like the aminotransferase, this decarboxylase is also a pyridoxal (B1214274) phosphate-dependent enzyme. nih.gov Its activity provides an alternative metabolic fate for DABA, channeling it away from ectoine synthesis and towards the production of polyamines. nih.gov
| Enzyme Property | Characteristic |
|---|---|
| Systematic Name | L-2,4-diaminobutanoate carboxy-lyase |
| Common Name | L-2,4-diaminobutyrate decarboxylase nih.gov |
| EC Number | 4.1.1.86 genome.jp |
| Cofactor | Pyridoxal-5'-phosphate (PLP) nih.gov |
| Substrate | L-2,4-diaminobutanoate nih.gov |
| Products | 1,3-diaminopropane, CO₂ nih.gov |
| Biological Role | Biosynthesis of 1,3-diaminopropane in Acinetobacter nih.gov |
Metabolic Engineering Strategies for the Production of 2,4-Diaminobutanoate
The biotechnological production of 2,4-diaminobutanoate (DAB), a valuable precursor to this compound, has garnered significant interest as a sustainable alternative to chemical synthesis. Metabolic engineering of microorganisms, particularly Escherichia coli and Corynebacterium glutamicum, has been a primary focus of research to establish efficient and high-yield production pathways. These strategies involve the introduction of heterologous genes and the modification of native metabolic networks to channel carbon flux towards the desired product.
A key pathway engineered in E. coli for DAB production originates from L-aspartate. This pathway involves the conversion of L-aspartate to L-aspartate-4-semialdehyde, which is then aminated to yield L-2,4-diaminobutanoate. A critical enzyme in this pathway is the L-2,4-diaminobutyrate:2-ketoglutarate 4-aminotransferase (DABA AT), encoded by the dat gene from Acinetobacter baumannii. This enzyme catalyzes the reversible transamination of L-aspartate-β-semialdehyde to L-2,4-diaminobutyric acid. organic-chemistry.org
To enhance the production of DAB and its derivatives, various metabolic engineering strategies have been employed in E. coli. These include:
Overexpression of key enzymes: Increasing the expression of genes such as phosphoenolpyruvate (B93156) carboxylase (ppc) and aspartate aminotransferase (aspC) can boost the supply of L-aspartate, the primary precursor.
Deletion of competing pathways: Knocking out genes that divert metabolic intermediates away from the desired pathway can increase product yield. For instance, deleting genes involved in byproduct formation can channel more carbon towards DAB synthesis.
Cofactor engineering: Optimizing the intracellular availability of cofactors like NADPH, which are crucial for many enzymatic reactions in the biosynthetic pathway, can significantly improve production titers.
In one study, the overexpression of feedback-resistant aspartokinases and the dat and ddc (L-2,4-diaminobutanoate decarboxylase) genes from A. baumannii in E. coli led to the successful production of 1,3-diaminopropane, a downstream product of DAB.
Corynebacterium glutamicum, a well-established industrial microorganism for amino acid production, is another promising host for DAB synthesis. rsc.orgoregonstate.edu Its flexible metabolism and tolerance to various environmental conditions make it an attractive chassis for metabolic engineering. rsc.org Strategies for engineering C. glutamicum are similar to those for E. coli, focusing on enhancing precursor supply and expressing the necessary biosynthetic enzymes. The native metabolic pathways of C. glutamicum that produce L-lysine and L-glutamate can be re-engineered and redirected towards the synthesis of other valuable chemicals, including four-carbon platform chemicals derived from central metabolites.
The following table summarizes some of the key genes and their functions that have been targeted in the metabolic engineering of microorganisms for the production of 2,4-diaminobutanoate and related compounds.
| Gene | Enzyme Name | Organism of Origin | Function in Pathway |
| dat | L-2,4-diaminobutyrate:2-ketoglutarate 4-aminotransferase | Acinetobacter baumannii | Catalyzes the final amination step to form 2,4-diaminobutanoate. organic-chemistry.org |
| ppc | Phosphoenolpyruvate carboxylase | Escherichia coli | Increases the flux towards oxaloacetate, a precursor to aspartate. |
| aspC | Aspartate aminotransferase | Escherichia coli | Converts oxaloacetate to aspartate, the initial precursor for DAB synthesis. |
| lysC | Aspartokinase | Escherichia coli | Catalyzes the first committed step in the aspartate pathway. Feedback-resistant mutants are often used. |
Recent research has also explored the implementation of synthetic metabolic pathways in E. coli for the production of related C4 chemicals like 2,4-dihydroxybutyric acid. These studies provide valuable insights into pathway optimization, enzyme selection, and cofactor engineering that can be applied to further enhance 2,4-diaminobutanoate production.
Chemical Transformations and Derivatization of Methyl 2,4 Diaminobutanoate
Reactivity Profiles of Amino and Carboxyl Ester Functionalities in Methyl 2,4-diaminobutanoate
This compound possesses three primary reactive sites: the α-amino group, the γ-amino group, and the methyl ester. The inherent differences in the electronic and steric environments of these functionalities dictate their reactivity towards various reagents, paving the way for selective chemical modifications.
The α-amino group, being directly attached to the chiral center and adjacent to the electron-withdrawing ester group, exhibits a lower pKa compared to the γ-amino group. This makes the γ-amino group more nucleophilic and generally more susceptible to reactions with electrophiles under neutral or slightly basic conditions. Conversely, the steric hindrance around the α-amino group is greater, which can also influence its reactivity.
The methyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 2,4-diaminobutanoic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst. Aminolysis of the ester group with ammonia (B1221849) or primary/secondary amines can lead to the formation of the corresponding amides.
Synthesis of Substituted 2,4-Diaminobutanoate Derivatives
The presence of two amino groups and a carboxyl ester allows for the synthesis of a wide array of substituted 2,4-diaminobutanoate derivatives through various chemical transformations.
N-Acylation: Both amino groups can be acylated using acyl chlorides, anhydrides, or activated esters. The reaction conditions can be controlled to achieve mono- or di-acylation. Due to the higher nucleophilicity of the γ-amino group, selective mono-acylation at this position is often achievable under carefully controlled conditions, such as low temperatures and the use of a bulky acylating agent.
N-Alkylation: The amino groups can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. Similar to acylation, the greater nucleophilicity of the γ-amino group can be exploited for selective mono-alkylation.
The following table summarizes some examples of synthesized substituted 2,4-diaminobutanoate derivatives:
| Derivative Type | Reagents and Conditions | Reference |
| Nγ-Acyl | Acyl chloride, triethylamine, CH2Cl2, 0 °C | |
| Nα,Nγ-Diacyl | Excess acyl anhydride, pyridine, room temperature | |
| Nγ-Alkyl | Alkyl bromide, K2CO3, DMF, room temperature | |
| Nα,Nγ-Dialkyl | Excess alkyl iodide, NaH, THF |
Chemoselective Functionalization Strategies for Amine Groups
The differential reactivity of the α- and γ-amino groups is the cornerstone of chemoselective functionalization of this compound. This selectivity is crucial for the synthesis of complex molecules with defined substitution patterns.
Protection Group Strategies: A common approach to achieve chemoselectivity involves the use of orthogonal protecting groups. For instance, the α-amino group can be selectively protected with a group that is stable under the conditions required for the modification of the γ-amino group, and vice versa. Common protecting groups for amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group depends on the desired subsequent reactions and the required deprotection conditions.
Kinetic vs. Thermodynamic Control: By carefully selecting reaction conditions such as temperature, solvent, and the nature of the electrophile, it is possible to favor the reaction at one amino group over the other. For example, kinetically controlled reactions at low temperatures often favor the more nucleophilic γ-amino group.
Intramolecular Cyclization Reactions and Formation of Nitrogenous Heterocycles
Derivatives of this compound are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds through intramolecular cyclization reactions.
Formation of 3-Amino-2-piperidone: One of the most significant applications is the synthesis of 3-amino-2-piperidone, a δ-lactam. This cyclization is typically achieved by activating the carboxyl group of a suitably Nγ-protected 2,4-diaminobutanoic acid derivative. Alternatively, intramolecular aminolysis of the methyl ester of an Nγ-unprotected or selectively deprotected derivative can also lead to the formation of the piperidone ring. The reaction is often facilitated by heat or the use of a base.
Synthesis of Dihydropyrimidines: Substituted dihydropyrimidines can be synthesized from derivatives of this compound. For instance, the reaction of an N-acylated derivative with an amidine or guanidine (B92328) can lead to the formation of a dihydropyrimidine (B8664642) ring system. This transformation often involves a condensation reaction followed by an intramolecular cyclization.
The following table provides an overview of some nitrogenous heterocycles synthesized from this compound derivatives:
| Heterocycle | Precursor Derivative | General Reaction Conditions |
| 3-Amino-2-piperidone | Nγ-protected this compound | 1. Ester hydrolysis 2. Nγ-deprotection 3. Cyclization (heat or coupling agent) |
| Substituted Dihydropyrimidines | Nα-Acyl-Nγ-amidinomethyl-2,4-diaminobutanoate | Base-catalyzed intramolecular cyclization |
These examples highlight the utility of this compound as a versatile scaffold for the construction of biologically relevant heterocyclic systems.
Biological and Biochemical Research Applications of 2,4 Diaminobutanoate Derivatives
Role in Microbial Metabolism and Osmoregulation
2,4-Diaminobutanoate and its derivatives are key players in microbial strategies for survival and adaptation, particularly in response to environmental stressors like high osmolarity. Their involvement in metabolic pathways is critical for maintaining cellular integrity and function.
Ectoine (B1671093) Biosynthesis via 2,4-Diaminobutanoate Intermediates
Ectoine is a compatible solute widely synthesized by bacteria to protect against osmotic stress. The biosynthesis of ectoine begins with L-aspartate-β-semialdehyde and involves a series of enzymatic reactions in which L-2,4-diaminobutanoate (DAB) is a key intermediate. nih.govuni-marburg.de
The process is initiated by the enzyme L-2,4-diaminobutyrate transaminase (EctB), which converts L-aspartate-β-semialdehyde into L-2,4-diaminobutanoate. nih.govfrontiersin.org Subsequently, L-2,4-diaminobutyrate acetyltransferase (EctA) catalyzes the transfer of an acetyl group from acetyl-CoA to DAB, forming N-γ-acetyl-L-2,4-diaminobutanoate (N-γ-ADABA). nih.govuni-marburg.de This intermediate is then cyclized by ectoine synthase (EctC) to produce ectoine. nih.govuni-marburg.de A subset of ectoine producers can further modify it to 5-hydroxyectoine, a reaction catalyzed by ectoine hydroxylase (EctD). nih.gov The high regiospecificity of the EctA enzyme ensures the production of N-γ-ADABA and not the catabolic intermediate N-α-acetyl-l-2,4-diaminobutyric acid. nih.gov
Table 1: Key Enzymes in Ectoine Biosynthesis
| Enzyme | EC Number | Function |
|---|---|---|
| L-2,4-diaminobutyrate transaminase (EctB) | 2.6.1.76 | Converts L-aspartate-β-semialdehyde to L-2,4-diaminobutanoate. nih.govfrontiersin.org |
| L-2,4-diaminobutyrate acetyltransferase (EctA) | 2.3.1.178 | Acetylates L-2,4-diaminobutanoate to form N-γ-acetyl-L-2,4-diaminobutanoate. nih.govuni-marburg.de |
| Ectoine synthase (EctC) | 4.2.1.108 | Cyclizes N-γ-acetyl-L-2,4-diaminobutanoate to produce ectoine. nih.govuni-marburg.de |
Contribution to Nitrogen Metabolism and Amino Acid Homeostasis in Microorganisms
2,4-Diaminobutanoate is involved in the broader network of nitrogen metabolism in microorganisms. In some bacteria, such as Rhizobium leguminosarum, a diaminobutyrate aminotransferase (DABA-AT) plays a role in symbiotic performance and nitrogen metabolism. nih.gov This enzyme catalyzes the reversible transfer of an amino group from glutamate (B1630785) to L-aspartate-β-semialdehyde, yielding 2,4-diaminobutyrate and 2-oxoglutarate. nih.gov
Metabolomic analyses have shown that mutations affecting this enzyme can abolish the presence of DABA in pea nodules, indicating its primary role is in DABA production from L-aspartate semialdehyde. nih.gov Furthermore, ectoine, derived from DABA, can be utilized as a carbon or nitrogen source by some bacteria through a specific degradation pathway. nih.gov This highlights the role of DABA and its derivatives in maintaining amino acid balance and providing a source of essential nutrients under specific conditions.
Enzyme Interactions and Inhibition Studies (In Vitro and In Silico Focus)
The study of enzymes that interact with 2,4-diaminobutanoate provides valuable insights into their catalytic mechanisms and substrate preferences. Both laboratory experiments and computational modeling are employed to understand these interactions.
Investigations of 2,4-Diaminobutanoate Aminotransferase Substrate Specificity
Diaminobutyrate—2-oxoglutarate transaminase (DABA-AT), also known as EctB, is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the initial step in ectoine biosynthesis. frontiersin.orgwikipedia.org This enzyme facilitates the reversible reaction between L-2,4-diaminobutanoate and 2-oxoglutarate to produce L-aspartate 4-semialdehyde and L-glutamate. wikipedia.org
Studies on DABA-AT from various microorganisms, such as Paenibacillus lautus, have revealed that these enzymes are highly tolerant to salt, pH, and temperature variations. frontiersin.org While the primary substrates are L-2,4-diaminobutanoate and 2-oxoglutarate, research into the substrate specificity of these enzymes is ongoing to understand their broader role in cellular metabolism. wikipedia.orgnih.gov For instance, some D-amino acid transaminases have shown expanded substrate specificity, being active towards both D-amino acids and primary amines. nih.gov
Table 2: Substrates and Products of Diaminobutyrate—2-Oxoglutarate Transaminase
| Substrates | Products |
|---|---|
| L-2,4-diaminobutanoate | L-aspartate 4-semialdehyde |
Characterization of Diaminobutanoate Decarboxylase Activity
Diaminobutanoate decarboxylase (DABA DC) is an enzyme that catalyzes the conversion of L-2,4-diaminobutanoate to propane-1,3-diamine and carbon dioxide. wikipedia.org This enzyme has been identified and characterized in various bacteria, including species from the genera Acinetobacter, Vibrio, and several members of the Enterobacteriaceae family. nih.govnih.gov
Purification and characterization studies of DABA DC from Enterobacter aerogenes and Serratia marcescens have shown that these enzymes are dimers with subunits of approximately 51 kDa. nih.gov They exhibit maximal activity at a pH of 8.0-8.25 and require pyridoxal (B1214274) 5'-phosphate and Mg2+ for full functionality. nih.gov Notably, these enzymes are highly specific for L-2,4-diaminobutanoate. nih.gov The enzyme from Acinetobacter calcoaceticus also demonstrates a requirement for pyridoxal phosphate (B84403) and is activated by Mg2+. nih.gov
Incorporation into Non-Canonical Peptides and Peptidomimetics
Non-canonical amino acids, such as derivatives of 2,4-diaminobutanoate, are of significant interest in the design of novel peptides and peptidomimetics with enhanced properties. nih.gov The incorporation of these unique building blocks can improve the stability, potency, and spectrum of action of antimicrobial peptides and other therapeutic agents. researchgate.net
Introducing non-canonical amino acids can confer resistance to proteolytic degradation, a common challenge with conventional peptides. researchgate.net For example, the use of D-amino acids or N-alkylated residues can obstruct the action of proteases. nih.gov Computational protein design software, such as Rosetta, has been expanded to include a wide range of non-canonical amino acids, facilitating the in-silico design of peptides with desired biophysical properties. plos.org This approach allows for the creation of new therapeutics and biological tools by exploring a chemical space beyond the 20 canonical amino acids. plos.org
Design and Synthesis of 2,4-Diaminobutanoate-Containing Peptides and Mimics
The incorporation of non-natural amino acids like 2,4-diaminobutanoate into peptide sequences is a key strategy in the design of peptidomimetics—small molecules that mimic the structure and function of natural peptides but often possess improved therapeutic properties. longdom.org Peptidomimetics are developed to overcome the limitations of natural peptides, such as poor metabolic stability and low bioavailability. longdom.orgnih.gov The design process involves modifying the peptide backbone or replacing side chains to create analogs with specific desired characteristics. upc.edu
The synthesis of peptides containing 2,4-diaminobutanoate can be achieved through established methods of peptide chemistry, such as solution-phase and solid-phase peptide synthesis (SPPS). In these processes, a derivative of 2,4-diaminobutanoic acid, with its amino groups appropriately protected (e.g., with Boc or Fmoc protecting groups), is used as a building block. For instance, tetra-, penta-, and hexapeptidomimetic sequences have been prepared using a solution-phase Boc strategy. nih.govresearchgate.net The submonomer synthesis method, commonly used for creating peptoids (a class of peptidomimetics), is another adaptable technique for incorporating such residues. escholarship.org These synthetic approaches allow for the precise placement of the 2,4-diaminobutanoate residue within a peptide chain to influence its structure and function.
| Synthesis Strategy | Description | Key Features |
|---|---|---|
| Solution-Phase Peptide Synthesis | Peptide chains are synthesized in a homogenous solution. Protecting groups are used to control reactivity, and coupling reagents facilitate amide bond formation. | Scalable for large quantities; purification required after each step. |
| Solid-Phase Peptide Synthesis (SPPS) | The peptide is assembled step-by-step while anchored to an insoluble polymer resin, allowing for easy removal of excess reagents by filtration. | Amenable to automation; high efficiency and purity of the final product. |
| Submonomer Synthesis | A two-step monomer addition cycle, often used for peptoids, which can be adapted for incorporating diverse side chains like that of 2,4-diaminobutanoate. escholarship.org | Allows for the creation of N-substituted glycine (B1666218) polymers, a major class of peptidomimetics. |
Conformational Analysis of Peptidomimetic Structures Incorporating 2,4-Diaminobutanoate
A variety of analytical techniques are employed to study the conformation of these complex molecules. High-resolution nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and circular dichroism (CD) spectroscopy are powerful experimental methods. nih.govresearchgate.net For example, a combination of these techniques revealed that a diketopiperazine scaffold used to grow peptide chains could induce the formation of β-hairpin mimics, which are common secondary structures involved in protein-protein interactions. nih.govresearchgate.net
Computational modeling serves as a complementary tool to experimental methods. nih.gov More advanced computational approaches have been developed for a quantitative and visual analysis of peptidomimetic conformations. nih.gov These include the peptide conformation distribution (PCD) plot, an alignment-free method, and the peptidomimetic analysis (PMA) map, which is alignment-based. nih.gov These methods are particularly useful for evaluating the spatial positioning of side-chain functional groups, a critical feature for a molecule like 2,4-diaminobutanoate with its reactive side-chain amino group. nih.gov
| Analytical Technique | Information Provided | Application Example |
|---|---|---|
| NMR Spectroscopy | Provides detailed information on atomic connectivity and spatial proximity, helping to define torsional angles and secondary structures. nih.govrsc.org | Identifying hydrogen bonds that stabilize β-hairpin turns. nih.govresearchgate.net |
| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the presence of ordered secondary structures like helices and sheets. nih.gov | Confirming the formation of specific secondary structure motifs in solution. |
| Infrared (IR) Spectroscopy | Detects vibrational frequencies of chemical bonds, which can be indicative of hydrogen bonding patterns and secondary structure. nih.gov | Analyzing amide bond conformations and hydrogen-bonding networks. |
| Computational Modeling / Mapping | Generates 3D models of molecular structures and quantitatively analyzes conformational space (e.g., using PCD plots and PMA maps). nih.gov | Evaluating the similarity of a peptidomimetic's side-chain arrangement to a target peptide motif. nih.gov |
Role as a Precursor for Natural Products
L-2,4-diaminobutanoate is a key metabolic intermediate in the biosynthesis of several important natural products in microorganisms. It serves as a direct building block that is enzymatically modified to produce compounds with diverse biological functions.
One of the most well-documented roles of L-2,4-diaminobutanoate is as a precursor to the compatible solute ectoine. nih.gov Ectoine is synthesized by many bacteria as a protective molecule against osmotic stress. nih.gov The biosynthetic pathway involves the enzyme L-2,4-diaminobutyrate aminotransferase, which catalyzes the formation of L-2,4-diaminobutanoate from L-aspartate 4-semialdehyde. wikipedia.org In the subsequent step, L-2,4-diaminobutyrate acetyltransferase (EctA) transfers an acetyl group from acetyl-CoA to the γ-amino group of L-2,4-diaminobutanoate, yielding N-γ-acetyl-L-2,4-diaminobutyrate. nih.gov This acetylated derivative is the direct precursor that is then cyclized by ectoine synthase to form ectoine.
In another distinct metabolic pathway found in bacteria such as Acinetobacter baumannii, L-2,4-diaminobutanoate is a precursor for the synthesis of 1,3-diaminopropane (B46017). nih.gov This conversion is carried out by the enzyme L-2,4-diaminobutyrate decarboxylase. nih.gov The production of 1,3-diaminopropane is a significant metabolic pathway in this genus, highlighting the role of 2,4-diaminobutanoate as a central metabolite. nih.gov
| Natural Product | Organism/Class | Enzyme Acting on 2,4-Diaminobutanoate | Immediate Product |
|---|---|---|---|
| Ectoine | Bacteria (e.g., Paenibacillus lautus) | L-2,4-diaminobutyrate acetyltransferase (EctA) nih.gov | N-γ-acetyl-L-2,4-diaminobutyrate nih.gov |
| 1,3-Diaminopropane | Bacteria (e.g., Acinetobacter baumannii) | L-2,4-diaminobutyrate decarboxylase nih.gov | 1,3-Diaminopropane nih.gov |
Advanced Analytical Methodologies for 2,4 Diaminobutanoate Research
Spectroscopic Techniques for Structural Elucidation of Methyl 2,4-diaminobutanoate and its Derivatives
Spectroscopy is fundamental to the structural elucidation of organic molecules. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer detailed insights into the molecular structure, connectivity, and stereochemistry of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical determination of this compound. hyphadiscovery.com A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the molecular backbone and the position of functional groups.
¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For this compound, characteristic signals would include a singlet for the methyl ester protons, and multiplets for the protons on the butanoate chain. The coupling patterns between adjacent protons are used to establish connectivity.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals include the carbonyl carbon of the ester, the methyl carbon of the ester, and the carbons of the aliphatic chain.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O Note: These are predicted values based on the analysis of similar compounds like 2,4-diaminobutyric acid and other amino acid methyl esters. Actual values may vary based on solvent and pH.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C1 (Carbonyl) | - | ~174 |
| C2 (CH) | ~3.8 - 4.0 (t) | ~54 |
| C3 (CH₂) | ~2.1 - 2.3 (m) | ~30 |
| C4 (CH₂) | ~3.1 - 3.3 (t) | ~38 |
| Methyl (OCH₃) | ~3.7 (s) | ~53 |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information through fragmentation analysis. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it provides the high sensitivity and selectivity needed for both qualitative identification and precise quantification of this compound in complex samples. nih.govmdpi.com
For qualitative analysis, high-resolution mass spectrometry can determine the elemental composition of the parent ion, confirming the molecular formula C₅H₁₂N₂O₂. Tandem mass spectrometry (MS/MS) is used to generate a characteristic fragmentation pattern that serves as a structural fingerprint. mdpi.com In this process, the protonated molecule [M+H]⁺ is isolated and fragmented by collision-induced dissociation (CID) to produce specific product ions. Common fragmentation pathways for amino acid esters include the neutral loss of the methoxycarbonyl group or cleavage of the aliphatic chain.
For quantitative analysis, particularly at low concentrations, Multiple Reaction Monitoring (MRM) is the gold standard. mdpi.com This technique involves selecting a specific precursor ion (the parent molecule) and monitoring one or more of its unique product ions. This highly specific detection method minimizes interference from other components in the matrix, enabling accurate quantification. chemrxiv.org
Table 2: Representative MS/MS Transitions for Quantitative Analysis of this compound
| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |
| This compound | 133.1 | e.g., 116.1 (Loss of NH₃) | e.g., 74.1 (Loss of C₂H₅NO) |
Chromatographic Separation and Detection Methods
Chromatography is essential for isolating this compound from reactants, byproducts, or complex sample matrices before analysis. The choice of chromatographic method depends on the polarity of the analyte and the nature of the sample.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and purity assessment of chemical compounds. rsc.org For amino acid derivatives like this compound, reversed-phase HPLC (RP-HPLC) is commonly employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase.
A significant challenge in analyzing underivatized amino acids with HPLC is the lack of a strong chromophore, which makes detection by standard UV-Vis detectors difficult. halocolumns.com To overcome this, pre-column or post-column derivatization is often required. rsc.org Reagents like o-phthalaldehyde (B127526) (OPA) react with the primary amine groups to form highly fluorescent or UV-active derivatives, significantly enhancing detection sensitivity. rsc.orgchula.ac.th The method's validation would include assessing linearity, accuracy, precision, and the limit of detection (LOD) and quantification (LOQ). chula.ac.th
Table 3: Example Parameters for RP-HPLC Analysis of a Derivatized 2,4-Diaminobutanoate Derivative
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and an aqueous buffer (e.g., phosphate (B84403) or acetate) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis or Fluorescence Detector (wavelength dependent on derivatizing agent) |
| Temperature | Ambient or controlled (e.g., 25 °C) |
| Derivatization | Pre-column with o-phthalaldehyde (OPA) |
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative and increasingly popular separation mode, particularly well-suited for highly polar compounds like amino acids. halocolumns.comchromatographyonline.comnih.gov HILIC employs a polar stationary phase (e.g., amide or silica) and a mobile phase with a high concentration of an organic solvent, like acetonitrile, and a small amount of aqueous buffer. halocolumns.com
The separation mechanism in HILIC is based on the partitioning of the polar analyte into a water-enriched layer adsorbed onto the surface of the stationary phase. halocolumns.com This makes it an ideal technique for retaining and separating small, polar molecules that show little or no retention in reversed-phase chromatography. nih.gov A key advantage of HILIC is that it often allows for the analysis of amino acids in their native, underivatized form. halocolumns.comchromatographyonline.com The high organic content of the mobile phase is also beneficial for enhancing ionization efficiency when HILIC is coupled with mass spectrometry (HILIC-MS), leading to improved sensitivity. halocolumns.comnih.gov This combination has proven effective for the rapid and sensitive analysis of numerous amino acids in various biological samples. nih.govresearchgate.net
Computational Chemistry Studies on Methyl 2,4 Diaminobutanoate and Analogues
Quantum Mechanical and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and inherent reactivity of molecules like Methyl 2,4-diaminobutanoate. DFT methods provide a good balance between computational cost and accuracy for studying systems of this size.
Detailed research findings from DFT studies on amino acids and their esters allow for the prediction of various electronic properties. nih.govnih.gov These properties are crucial for understanding the molecule's behavior in chemical reactions. Key parameters derived from DFT calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity. longdom.org For a molecule like this compound, the nitrogen atoms of the amino groups and the oxygen atoms of the ester group would significantly influence the character and energy of these orbitals.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the amino groups would be nucleophilic sites, while the carbonyl carbon of the ester group would be an electrophilic site.
Reactivity Descriptors: DFT provides a framework for calculating a range of chemical reactivity descriptors. frontiersin.orgmdpi.com These "conceptual DFT" descriptors, such as chemical potential, hardness, softness, and electrophilicity index, offer quantitative measures of a molecule's reactivity. nih.govmdpi.com
| DFT-Derived Property | Significance for this compound |
|---|---|
| HOMO Energy | Indicates the propensity to donate electrons, likely localized on the amino groups. |
| LUMO Energy | Indicates the ability to accept electrons, potentially centered around the carbonyl group. |
| HOMO-LUMO Gap | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Molecular Electrostatic Potential (MEP) | Reveals sites for electrophilic and nucleophilic attack. |
| Chemical Hardness | Measures resistance to change in electron distribution. |
| Electrophilicity Index | Quantifies the ability of the molecule to accept electrons. |
While specific DFT studies on this compound are not extensively reported in the literature, the principles established from studies on other amino acids and their esters are directly applicable. semanticscholar.org These calculations would be invaluable in predicting its reactivity in various chemical environments, understanding its interaction with biological targets, and designing derivatives with tailored properties.
Molecular Dynamics Simulations of this compound Derivatives and Their Interactions
Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. mdpi.com For derivatives of this compound, such as peptides or other modified structures, MD simulations can reveal crucial information about their conformational flexibility, interactions with solvents, and binding to other molecules like proteins or nucleic acids. nih.govnih.gov
In a typical MD simulation, the molecule is placed in a simulated environment, often a box of water molecules with ions to mimic physiological conditions. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom over time. mdpi.com This allows for the analysis of:
Conformational Analysis: MD simulations can explore the potential energy surface of a molecule to identify its stable conformations and the transitions between them. For peptide mimetics containing a this compound residue, this would be crucial for understanding their secondary and tertiary structures. researchgate.net
Solvation and Hydration: The interaction with water molecules is critical for the behavior of biomolecules. MD simulations can provide a detailed picture of the hydration shell around a this compound derivative and how it influences its conformation and dynamics.
Binding to Biological Targets: MD simulations are widely used to study the binding of ligands to proteins. By simulating a complex of a this compound derivative with a target protein, one can investigate the stability of the bound complex, identify key intermolecular interactions (like hydrogen bonds and salt bridges), and calculate the binding free energy. nih.govresearchgate.net
| MD Simulation Application | Information Gained for this compound Derivatives |
|---|---|
| Conformational Sampling | Identification of preferred 3D structures and flexibility. |
| Protein-Ligand Binding | Elucidation of binding modes, interaction patterns, and binding affinity. |
| Membrane Permeation | Understanding the mechanism of crossing biological membranes. |
| Peptide Folding | Insights into the folding process of peptides containing this residue. |
In Silico Mechanistic Elucidation of Chemical Transformations and Enzymatic Reactions
Computational methods are increasingly used to elucidate the detailed mechanisms of chemical and enzymatic reactions. frontiersin.org For transformations involving this compound, such as its synthesis, hydrolysis, or enzymatic modification, in silico studies can provide a step-by-step understanding of the reaction pathway. frontiersin.orgnih.govoregonstate.edu
These studies often employ a combination of quantum mechanics (QM) and molecular mechanics (MM) methods (QM/MM). In a QM/MM approach, the region of the system where the reaction occurs (the reactive center) is treated with a high level of QM theory, while the rest of the system (e.g., the protein and solvent) is described by a more computationally efficient MM force field. This allows for the study of reactions in a realistic biological environment.
Key aspects that can be investigated include:
Reaction Pathways and Transition States: By mapping the potential energy surface of the reaction, computational chemists can identify the most likely reaction pathway and the structure of the high-energy transition state. This information is crucial for understanding the reaction kinetics.
Catalytic Mechanisms of Enzymes: For enzymatic reactions, in silico studies can reveal the role of individual amino acid residues in the active site. nih.gov They can show how the enzyme stabilizes the transition state and facilitates the reaction. For example, the mechanism of a racemase acting on 2,4-diaminobutyric acid has been investigated using computational modeling. frontiersin.org
Substrate Specificity: Computational methods can be used to understand why an enzyme is specific for a particular substrate. By comparing the binding and reaction of different substrates in the enzyme's active site, researchers can identify the structural features that determine specificity.
Predictive Modeling for Biosynthetic Pathway Engineering
The biosynthesis of non-proteinogenic amino acids like 2,4-diaminobutyric acid and its derivatives is of significant interest for the production of novel bioactive compounds. frontiersin.org Predictive modeling and computational tools play a crucial role in the engineering of biosynthetic pathways to produce these molecules in microbial hosts. nih.gov
Computational approaches in this area include:
Genome Mining and Pathway Prediction: Bioinformatic tools can be used to search through genomic databases to identify genes and enzymes that may be involved in the biosynthesis of a target molecule. nih.gov By identifying homologous enzymes with known functions, it is possible to propose a putative biosynthetic pathway.
Metabolic Modeling: Genome-scale metabolic models (GEMs) are mathematical representations of the entire metabolic network of an organism. These models can be used to simulate the metabolic fluxes and predict the effect of genetic modifications, such as the introduction of a new biosynthetic pathway. This can help in identifying metabolic bottlenecks and optimizing the production of the target compound.
Enzyme Engineering: Once the enzymes in a biosynthetic pathway are identified, computational methods can be used to engineer them for improved activity, stability, or substrate specificity. nih.gov Techniques like molecular docking and MD simulations can be used to predict the effect of mutations on enzyme function. Machine learning approaches are also being developed to predict the fitness of enzyme variants based on their sequence. monash.edu
| Computational Approach | Application in Biosynthetic Pathway Engineering |
|---|---|
| Bioinformatics | Identification of putative genes and enzymes for the biosynthesis of 2,4-diaminobutyric acid. |
| Metabolic Flux Analysis | Optimization of precursor supply and overall pathway efficiency in a host organism. |
| Molecular Docking | Predicting the binding of intermediates to enzymes in the pathway. |
| Protein Engineering | Modifying enzymes to improve their catalytic efficiency for the synthesis of this compound. |
Advanced Applications of Methyl 2,4 Diaminobutanoate As a Chemical Building Block
Precursor in Complex Organic Synthesis
The unique four-carbon backbone and the presence of two amino groups and a methyl ester make methyl 2,4-diaminobutanoate a strategic precursor in the synthesis of intricate organic molecules, including natural products and biologically active small molecules.
Strategies for Natural Product Synthesis Utilizing 2,4-Diaminobutanoate Scaffolds
Natural products often possess complex and structurally diverse scaffolds that are challenging to synthesize. The 2,4-diaminobutanoate framework is a recurring motif in a number of natural products, and this compound provides a convenient starting point for their total synthesis. Synthetic strategies often involve the selective protection of the amino and carboxyl groups, followed by stereocontrolled transformations to construct the desired natural product architecture.
One notable example is the use of 2,4-diaminobutanoic acid derivatives in the synthesis of peptide-based natural products. Many natural products with interesting biological activities are peptides or contain peptide fragments. The incorporation of non-proteinogenic amino acids like 2,4-diaminobutanoic acid can impart unique conformational constraints and biological properties to these molecules. For instance, the syrbactins, a family of natural product proteasome inhibitors, feature a macrocyclic lactam structure that can be conceptually derived from precursors containing a 2,4-diaminobutanoate-like scaffold. nih.gov
The synthesis of such complex natural products often requires a divergent approach, where a common intermediate is elaborated into multiple target molecules. nih.gov this compound can be a key component of such a common intermediate, with its functional groups providing handles for diversification.
Table 1: Examples of Natural Product Scaffolds Accessible from 2,4-Diaminobutanoate Derivatives
| Natural Product Family | Core Scaffold | Relevance of 2,4-Diaminobutanoate Unit |
| Polymyxins | Cyclic peptide | Forms part of the macrocyclic ring and is crucial for antimicrobial activity. |
| Syrbactins | Macrocyclic lactam | The diamino functionality is key to the formation of the lactam ring. nih.gov |
| Ectoine (B1671093) | Tetrahydropyrimidine | 2,4-diaminobutanoic acid is a direct precursor in its biosynthesis. researchgate.net |
Synthesis of Sophisticated Biologically Relevant Small Molecules and Analogues
Beyond natural products, this compound is instrumental in the synthesis of a wide array of biologically active small molecules and their analogues. mdpi.com The ability to modify its structure allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery.
Multicomponent reactions (MCRs) represent a powerful and efficient strategy for the synthesis of structurally diverse and biologically active molecules. nih.gov These reactions, where three or more reactants combine in a single step, are well-suited for the use of versatile building blocks like this compound. The amino and ester functionalities can participate in a variety of MCRs to generate libraries of compounds for biological screening.
Furthermore, the synthesis of phosphinic dipeptide analogues, which are transition-state mimics of peptide hydrolysis, often utilizes amino acid derivatives. mdpi.com this compound can be incorporated into these analogues to probe the specificity of proteases and to develop potent enzyme inhibitors.
Development of Chemical Probes and Bio-orthogonal Tags
Chemical probes are essential tools for studying biological processes in their native environment. nih.govresearchgate.net Bio-orthogonal chemistry, which involves reactions that can proceed in living systems without interfering with native biochemical processes, has revolutionized the field of chemical biology. researchgate.net this compound derivatives can be functionalized with bio-orthogonal handles, such as azides or alkynes, to create chemical probes for labeling and imaging biomolecules. nih.govnih.gov
The amino groups of this compound provide convenient points for the attachment of fluorophores, affinity tags, or cross-linking agents. For example, a biotinylated derivative of a molecule containing a 2,4-diaminobutanoate moiety could be used to identify its cellular binding partners through affinity purification and mass spectrometry. nih.gov
The development of mutually orthogonal bio-orthogonal reactions allows for the simultaneous labeling of multiple biomolecules within the same biological system. researchgate.net By incorporating different bio-orthogonal groups onto a 2,4-diaminobutanoate scaffold, researchers can create multiplexed probes to study complex biological interactions.
Table 2: Bio-orthogonal Functionalities for Modifying 2,4-Diaminobutanoate Derivatives
| Bio-orthogonal Reaction | Reactive Groups | Application |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide and a strained alkyne (e.g., DBCO) | Fluorescent labeling, protein modification. researchgate.net |
| Inverse-Electron-Demand Diels-Alder (iEDDA) | Tetrazine and a strained alkene (e.g., TCO) | Rapid and specific labeling in living cells. |
| Staudinger Ligation | Azide and a phosphine | Formation of a stable amide bond. |
Applications in Materials Science (Focus on Chemical Structure and Reactivity)
The reactivity of this compound's functional groups also lends itself to applications in materials science, particularly in the synthesis of novel polymers. whiterose.ac.uk The presence of two primary amine groups and a methyl ester allows for its use as a monomer in polymerization reactions.
For example, the amino groups can react with dicarboxylic acids or their derivatives to form polyamides. The ester group can also participate in transesterification reactions to form polyesters. The resulting polymers, incorporating the 2,4-diaminobutanoate unit, may exhibit unique properties such as biodegradability and biocompatibility, making them attractive for biomedical applications.
Furthermore, the pendant functional groups along the polymer backbone, derived from the 2,4-diaminobutanoate monomer, can be further modified to tune the material's properties or to attach other molecules of interest. This post-polymerization modification capability opens up possibilities for creating "smart" materials that can respond to specific stimuli. The synthesis of new polymer building blocks from bio-based sources is an active area of research, and derivatives of 2,4-diaminobutanoic acid could contribute to the development of sustainable and functional materials. dtu.dk
Future Directions and Emerging Research Avenues for Methyl 2,4 Diaminobutanoate
Advancements in Chemoenzymatic Synthesis of Methyl 2,4-diaminobutanoate
The synthesis of non-proteinogenic amino acids, such as 2,4-diaminobutanoic acid and its esters, is increasingly benefiting from the integration of enzymatic methods with traditional organic chemistry. nih.gov Chemoenzymatic approaches offer the advantages of high stereoselectivity and milder reaction conditions compared to purely chemical routes. nih.gov The biocatalytic production of amino acids often utilizes enzymes like transaminases, which can introduce amino groups with high precision. researchgate.net
Recent research has focused on the development of robust biocatalysts for the synthesis of various amino acids, which can be adapted for the production of this compound precursors. For instance, engineered enzymes have been successfully used for the asymmetric synthesis of α,β-diamino acids. nih.gov These advancements pave the way for developing specific enzymatic steps in the synthesis of this compound, potentially leading to more efficient and environmentally friendly production processes. The combination of chemical synthesis to create the carbon backbone and enzymatic steps to introduce the chiral amine centers represents a promising strategy.
| Enzyme Class | Potential Application in Synthesis | Key Advantages |
| Transaminases | Stereoselective amination of a keto-acid precursor | High enantioselectivity, mild reaction conditions |
| Amidases/Lipases | Enantioselective resolution of racemic mixtures | High yield of enantiopure products |
| Engineered PLP-dependent enzymes | Catalyzing stereoselective Mannich-type reactions | Access to complex diamino acid structures nih.gov |
Exploration of Novel Functionalization Strategies for Diversification
The presence of two amine groups and a carboxyl group (as a methyl ester) in this compound offers multiple sites for chemical modification. Future research will likely focus on developing novel strategies to selectively functionalize these sites, leading to a diverse library of derivatives with unique properties.
One promising area is the site-selective protection and subsequent derivatization of the α- and γ-amino groups. This would allow for the introduction of a wide range of functional moieties, including but not limited to, fluorescent tags, bioactive peptides, and linkers for conjugation to other molecules. The synthesis of functionalized 2,3-diaminopropionates has demonstrated the feasibility of creating libraries of diamino acids with various substituents. nih.govscispace.com Similar strategies could be applied to this compound to generate novel compounds for applications in drug discovery and materials science.
Furthermore, the modification of the methyl ester to other functional groups, such as amides or other esters, can further expand the chemical space of its derivatives. These modifications can influence the compound's solubility, stability, and biological activity.
| Functionalization Site | Potential Modification | Resulting Derivative Class |
| α-Amino group | Acylation, Alkylation | Nα-substituted derivatives |
| γ-Amino group | Sulfonylation, Guanidinylation | Nγ-functionalized analogs |
| Methyl ester | Amidation, Transesterification | Amide and ester derivatives |
Expansion of Applications in Chemical Biology and Proteomics Research
Unnatural amino acids (UAAs) are powerful tools in chemical biology and proteomics for probing and manipulating biological systems. nih.govresearchgate.net this compound, as a non-proteinogenic amino acid, has the potential to be utilized in these fields. Its incorporation into peptides and proteins can introduce novel structural and functional properties. nih.gov
One key application is the use of functionalized this compound derivatives as chemical probes. nih.govnih.gov For example, attaching a photo-crosslinker or a fluorescent dye to one of the amino groups would enable the study of protein-protein interactions or the localization of specific proteins within a cell. The incorporation of UAAs with unique side chains can also be used to create proteins with enhanced stability or novel catalytic activities. rsc.org
In proteomics, stable isotope-labeled versions of this compound could be used for quantitative analysis of protein modifications or turnover. The ability to introduce this UAA at specific sites in a protein, either through solid-phase peptide synthesis or by engineering the translational machinery, would open up new avenues for studying protein function in vitro and in vivo. acs.org
| Research Area | Potential Application of this compound | Expected Outcome |
| Peptide Synthesis | Incorporation as a non-canonical building block | Peptides with modified structure and function |
| Protein Engineering | Site-specific incorporation into proteins | Proteins with enhanced stability or novel activities nih.gov |
| Chemical Probes | Derivatization with reporter groups | Tools for studying biological processes nih.gov |
Integration of Advanced Computational Modeling for Predictive Chemical Synthesis and Design
Computational modeling is becoming an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of new molecules. oup.commit.edu In the context of this compound, computational methods can be applied to several aspects of its research and development.
For chemical synthesis, quantum mechanical calculations and machine learning algorithms can be used to predict the feasibility and selectivity of different synthetic routes, including chemoenzymatic ones. nih.govnih.gov This can help in optimizing reaction conditions and identifying the most promising strategies before extensive experimental work is undertaken.
In the area of derivative design, in silico methods can be employed to predict the properties of novel functionalized analogs of this compound. acs.orgprinceton.edu For example, molecular docking simulations can be used to assess the binding affinity of these derivatives to specific biological targets, such as enzymes or receptors. This predictive capability can guide the synthesis of compounds with desired biological activities. The design of unnatural amino acids for incorporation into proteins can also be aided by computational methods to predict their impact on protein structure and function. nih.gov
| Computational Approach | Application for this compound | Benefit |
| Quantum Mechanics (DFT) | Predicting reaction pathways and transition states | Understanding reaction mechanisms and selectivity nih.gov |
| Machine Learning | Predicting retrosynthetic pathways and enzyme specificity | Accelerating the discovery of efficient synthesis routes rsc.org |
| Molecular Docking | Predicting binding modes of derivatives to target proteins | Rational design of bioactive compounds acs.org |
| Molecular Dynamics | Simulating the behavior of peptides containing the amino acid | Understanding the structural impact of incorporation |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2,4-diaminobutanoate, and how can purity be validated in academic settings?
- Methodological Answer : this compound can be synthesized via esterification of 2,4-diaminobutanoic acid using methanol under acidic catalysis. Purification typically involves recrystallization or column chromatography. Purity validation requires a combination of nuclear magnetic resonance (NMR) for structural confirmation (<sup>1</sup>H/<sup>13</sup>C NMR) and high-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) to quantify impurities. Ensure compliance with pharmacopeial standards for reagent-grade chemicals, as outlined in USP guidelines for analogous compounds .
Q. What analytical techniques are optimal for quantifying this compound in complex biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity in detecting low-abundance metabolites. Derivatization with dansyl chloride or AccQ-Tag reagents improves ionization efficiency. For intracellular quantification, use isotopically labeled internal standards (e.g., <sup>15</sup>N-labeled analogs) to correct for matrix effects. Global metabolomics workflows, as described in multi-omics studies, can contextualize its presence alongside competing pathways .
Advanced Research Questions
Q. How does intracellular accumulation of this compound influence nitrogen flux in microbial metabolic engineering?
- Methodological Answer : In engineered Pseudomonas strains, this compound acts as an off-target nitrogen sink, diverting NH4<sup>+</sup> from primary pathways like 3-hydroxypropionic acid (3HP) biosynthesis. To mitigate this, employ <sup>15</sup>N isotopic tracing coupled with proteomics to quantify nitrogen allocation. CRISPR interference (CRISPRi) can downregulate competing enzymes (e.g., diaminobutanoate dehydrogenases), while multi-omics integration (metabolomics, proteomics) identifies compensatory metabolic nodes .
Q. What experimental strategies address contradictory data on this compound stability under bioreactor conditions?
- Methodological Answer : Stability assays should monitor degradation kinetics under varying pH (4–9), temperature (25–37°C), and oxygen tension. Use <sup>1</sup>H NMR to track ester hydrolysis or oxidative decarboxylation. For bioreactor studies, integrate real-time sensors (e.g., dissolved O2, redox potential) to correlate stability with microbial activity. Reference materials must be characterized via accelerated stability testing (40°C/75% RH) to establish shelf-life thresholds .
Q. How can researchers resolve discrepancies in reported roles of this compound in nitrogen metabolism across model organisms?
- Methodological Answer : Comparative studies using knockout strains (e.g., E. coli ΔygeW vs. Aspergillus ΔdabA) can isolate species-specific metabolic roles. Employ flux balance analysis (FBA) to model nitrogen utilization efficiency, validated by <sup>13</sup>C metabolic flux analysis (<sup>13</sup>C-MFA). Contradictory data may arise from differences in intracellular pH or cofactor availability (e.g., NADPH/NADH ratios), necessitating condition-specific normalization .
Q. What computational approaches predict interactions between this compound and nitrogen-assimilating enzymes?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) can model binding affinities to enzymes like glutamine synthetase or transaminases. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Structural insights from cryo-EM or X-ray crystallography of enzyme-ligand complexes are critical for refining computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
